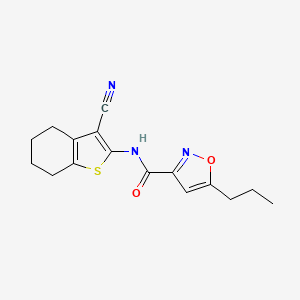

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions, including direct acylation reactions and cycloadditions, to introduce various functional groups and form the desired scaffold. For instance, the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrated direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, revealing insights into similar synthesis pathways that could be adapted for the target compound (Younes et al., 2020).

Molecular Structure Analysis

Molecular structure characterization often involves X-ray crystallography, NMR, and mass spectrometry. The solid-state properties of similar compounds have been revealed by X-ray single crystallography, showcasing the potential for detailed structural analysis of our compound of interest (Younes et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of related structures, such as reactions with arylidenemalononitriles and α,β-acetylenic esters, indicates a broad range of potential chemical transformations for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide. These reactions can lead to various derivatives with different chemical and physical properties (Youssef, 2009).

Aplicaciones Científicas De Investigación

Colorimetric Sensing

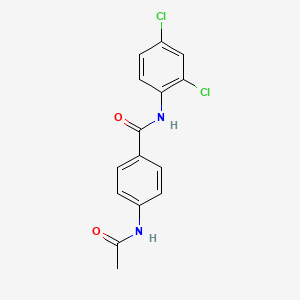

A series of benzamide derivatives, including ones structurally related to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-propyl-3-isoxazolecarboxamide, were synthesized and studied for their solid-state properties and hydrogen bonding interactions. One of the compounds demonstrated significant colorimetric sensing capabilities, particularly for fluoride anion detection, through a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).

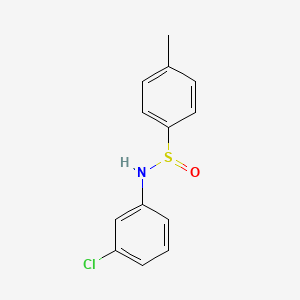

Synthesis of Benzothiazol-2-yl-amides

N-benzothiazol-2-yl-amides, sharing a similar molecular framework, were synthesized using a copper-catalyzed intramolecular cyclization process. This synthesis method demonstrates the versatility and potential of such compounds in various chemical transformations (Wang et al., 2008).

Electrochemical Synthesis

A metal- and reagent-free method was developed for synthesizing benzothiazoles and thiazolopyridines, which are prevalent in pharmaceuticals and organic materials. The process involved TEMPO-catalyzed electrolytic C–H thiolation, showcasing an environmentally friendly approach to synthesizing benzothiazole derivatives (Qian et al., 2017).

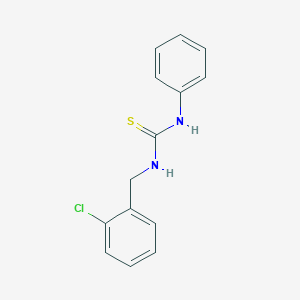

Antimicrobial and Anticancer Properties

Benzothiazole derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides showed promising results in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. These derivatives demonstrated significant antimicrobial action, along with notable sedative and anti-inflammatory activities (Zablotskaya et al., 2013).

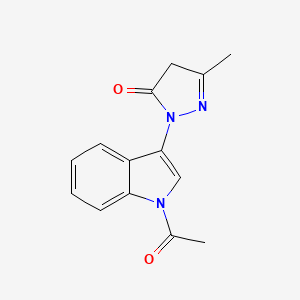

Heterocyclic Synthesis

Benzothiazole derivatives have been utilized in the synthesis of various heterocyclic structures, such as benzothiazine, benzotriazocine, and quinazoline. This illustrates the compound's potential in the development of diverse organic molecules (Fathalla & Pazdera, 2002).

Palladium-Catalyzed Synthesis

Palladium-catalyzed methods have been employed to synthesize N-(2-cyanoaryl)benzamides, indicating the potential for efficient and high-yield synthesis of similar benzothiazole-related compounds (Wu et al., 2014).

Propiedades

IUPAC Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-2-5-10-8-13(19-21-10)15(20)18-16-12(9-17)11-6-3-4-7-14(11)22-16/h8H,2-7H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPWYUHOWYSEQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NO1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-propyl-1,2-oxazole-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-nitrodibenzo[b,f]oxepine](/img/structure/B5578644.png)

![8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578664.png)

![N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5578692.png)

![1-[4-(4-acetyl-1-piperazinyl)-5-fluoro-2-methylphenyl]ethanone](/img/structure/B5578696.png)

![2-[(2'-fluorobiphenyl-2-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5578700.png)

![2-methyl-5-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzenesulfonamide hydrochloride](/img/structure/B5578706.png)

![N-isopropyl-1-{[4-(methylthio)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B5578708.png)